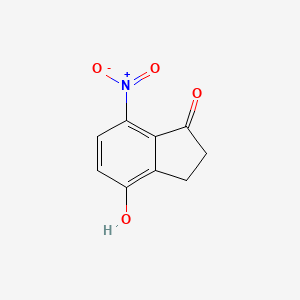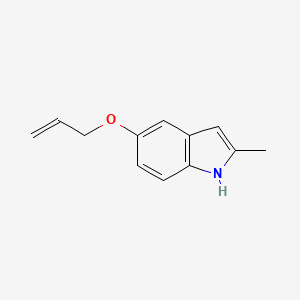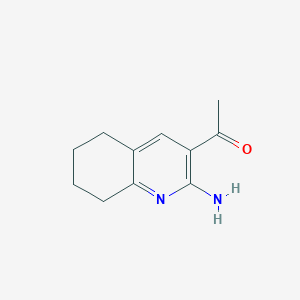
1-Methylpiperidin-3-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidin-3-one hydrobromide is a chemical compound with the molecular formula C6H12BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-3-one hydrobromide can be synthesized through several methods. One common approach involves the hydrogenation of piperidone derivatives using palladium or rhodium catalysts . Another method includes the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, which involves the use of D-plenylglycinol and delta-valerolactone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpiperidin-3-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Oxidation: N-oxides of 1-Methylpiperidin-3-one.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidin-3-one hydrobromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methylpiperidin-3-one hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A parent compound with a similar structure but lacks the methyl and hydrobromide groups.
3-Methylpiperidine: Similar to 1-Methylpiperidin-3-one hydrobromide but without the ketone group.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom but lacks the ketone and hydrobromide groups.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H12BrNO |
|---|---|
Molekulargewicht |
194.07 g/mol |
IUPAC-Name |
1-methylpiperidin-3-one;hydrobromide |
InChI |
InChI=1S/C6H11NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H |
InChI-Schlüssel |
KFUWDRJKSJXALO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(=O)C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


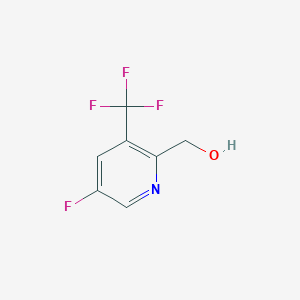
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)

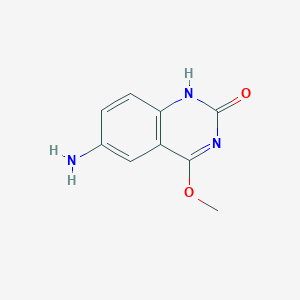
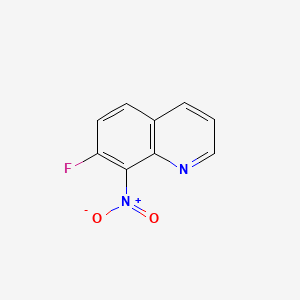
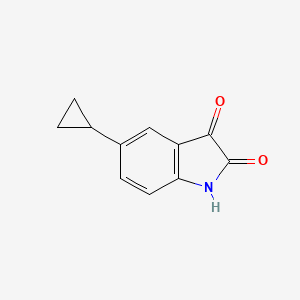
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
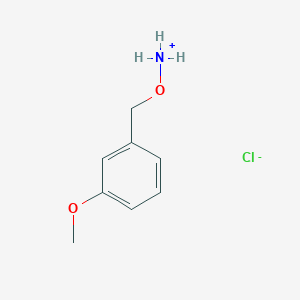

![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
